molecular formula C18H23NO2 B2948475 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one CAS No. 848914-06-7

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one

Cat. No.: B2948475
CAS No.: 848914-06-7
M. Wt: 285.387
InChI Key: KDRBTENOJOWZBC-UHFFFAOYSA-N
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Description

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic chromone derivative with a molecular formula of C18H23NO2 and a molecular weight of 285.4 g/mol. The compound features a chromen-2-one core structure that is substituted with dimethyl groups at the 6 and 7 positions and a 4-methylpiperidin-1-yl moiety at the 4 position. Its mean solubility in aqueous solution at pH 7.4 is 4.1 µg/mL . Chromone and its derivatives are a significant class of compounds in medicinal chemistry, known for a broad spectrum of biological activities. Scientific literature indicates that chromone-based structures are frequently investigated for their potential as kinase inhibitors and for their anticancer properties . The presence of the 4-methylpiperidinylmethyl group in its structure is a common feature in molecules designed for biological screening, suggesting its potential application in pharmacological and mechanistic studies within a research setting. Further investigation is warranted to fully elucidate its specific molecular targets, mechanism of action, and research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-12-4-6-19(7-5-12)11-15-10-18(20)21-17-9-14(3)13(2)8-16(15)17/h8-10,12H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDRBTENOJOWZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801322825
Record name 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49646836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

848914-06-7
Record name 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801322825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Dimethyl Substitution:

    Attachment of the Piperidine Moiety: The final step involves the nucleophilic substitution reaction where the 4-methylpiperidin-1-ylmethyl group is introduced at the 4 position of the chromen-2-one core. This can be done using a suitable piperidine derivative and a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Chemical Biology: The compound serves as a tool for investigating cellular pathways and mechanisms of action of various biological processes.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Selected Coumarin Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Findings
This compound C₁₉H₂₅NO₂ 299.41 g/mol 6,7-dimethyl; 4-(4-methylpiperidinylmethyl) Basic nitrogen from piperidine; potential for enhanced solubility in polar solvents.
4-[(4-Ethylpiperazin-1-yl)methyl]-6,7-dimethylchromen-2-one C₁₉H₂₅N₃O₂ 327.43 g/mol 4-(4-ethylpiperazinylmethyl); 6,7-dimethyl Tertiary amine (piperazine) increases basicity; likely higher solubility than methylpiperidine analog.
6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one C₂₆H₂₇N₃O₄ 445.51 g/mol 7-methoxy; benzimidazole-piperidine-propanone side chain High molecular weight; aromatic benzimidazole enhances π-π interactions; logP = 3.89 indicates moderate lipophilicity.
4,6,7-Trimethyl-8-((2-nitrophenyl)diazenyl)-2H-chromen-2-one C₁₉H₁₇N₃O₄ 351.36 g/mol 8-azo-nitrobenzene; 4,6,7-trimethyl Anti-corrosive properties (DFT study); nitro group enhances electron-withdrawing effects.
Methyl N-(3-cyano-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-2-yl) formimidate C₁₅H₁₃ClN₂O₂ 288.73 g/mol Nitrophenyl; cyano; tetrahydrochromene IR peaks at 2212 cm⁻¹ (C≡N) and 1661 cm⁻¹ (C=O); solid-state stability noted.

Structural and Electronic Differences

  • Piperidine vs. Piperazine Substituents: The substitution of 4-methylpiperidine in the target compound vs. Piperazine (tertiary amine) is more basic than piperidine (secondary amine), which may influence pharmacokinetic properties like absorption and receptor binding.
  • Aromatic vs.
  • Azo vs. Alkyl Substituents : Azo-linked nitrobenzene groups in confer strong electron-withdrawing effects, making these compounds suitable for anti-corrosive applications, whereas alkyl/piperidine groups prioritize bioactivity.

Physicochemical Properties

  • Solubility : The target compound’s 4-methylpiperidinyl group likely improves water solubility compared to purely aromatic derivatives (e.g., ), but less so than the ethylpiperazine analog due to reduced basicity.

Biological Activity

6,7-Dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one is a synthetic compound belonging to the chromone class, characterized by its unique structural features that contribute to its biological activities. The compound's molecular formula is C18H23NO2C_{18}H_{23}NO_2 with a molecular weight of approximately 301.4 g/mol. Its structure includes dimethyl groups at positions 6 and 7 and a piperidine moiety at position 4, which enhances its potential applications in medicinal chemistry and material science .

Pharmacological Properties

Research indicates that this compound exhibits several biological activities that are of interest in pharmacology:

  • Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, leading to potential therapeutic applications in treating inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Its structural similarities to other known anticancer agents suggest that it may exhibit cytotoxic effects against various cancer cell lines.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate cellular pathways by either inhibiting or activating these targets, which can lead to various biological responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Properties
7-Hydroxy-4-methylcoumarinHydroxyl group at position 7Known for choleretic activity
4-MethylumbelliferoneMethyl group at position 4Used in fluorescent labeling
NovobiocinAntibiotic propertiesExhibits anticancer effects

This table highlights how the modifications in the structure of this compound enhance both its fluorescence and biological activity compared to similar compounds .

Case Study: Anticancer Activity

A study investigated the anticancer properties of chromone derivatives, including this compound. The findings demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development .

Research Findings on Anti-inflammatory Effects

In another study focused on anti-inflammatory activities, compounds similar to this compound were tested for their ability to inhibit specific inflammatory mediators. Results showed that these compounds could effectively reduce the production of pro-inflammatory cytokines in vitro .

Q & A

Q. Q1. What are the common synthetic routes for preparing 6,7-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]chromen-2-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including the formation of the chromen-2-one core followed by functionalization at the 4-position. For example:

Core Synthesis : Start with 6,7-dimethylchromen-2-one via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions.

Mannich Reaction : Introduce the 4-methylpiperidinylmethyl group via a Mannich reaction using formaldehyde and 4-methylpiperidine. Key parameters include temperature (60–80°C), solvent (e.g., ethanol or DMF), and stoichiometric ratios of reactants .

Yield Optimization : Use catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to accelerate the Mannich step. Monitor reaction progress with TLC or HPLC and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Q2. How can the structural integrity of this compound be confirmed after synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to verify substituent positions. For example, the methyl groups at positions 6 and 7 should appear as singlets in 1H^1H NMR, while the piperidinylmethyl group shows characteristic splitting patterns .
  • X-ray Diffraction (XRD) : Grow single crystals (e.g., via slow evaporation in ethanol) and refine the structure using programs like SHELXL. Compare bond lengths and angles with similar chromen-2-one derivatives to validate geometry .
  • Mass Spectrometry : Confirm molecular weight with HR-MS (ESI or EI) and compare fragmentation patterns with predicted pathways .

Advanced Research Questions

Q. Q3. How can QSAR models be applied to predict the biological activity of derivatives of this compound?

Methodological Answer:

Dataset Preparation : Compile experimental bioactivity data (e.g., IC₅₀ values) for structurally similar chromen-2-ones. Include descriptors like logP, topological polar surface area, and electronic parameters (Hammett constants).

Model Development : Use a genetic function algorithm (GFA) or partial least squares (PLS) regression to build predictive models. Validate with metrics like R2R^2, Q2Q^2, and RMSE. For example, a study on chromen-2-one analogs achieved R2=0.89R^2 = 0.89 using GFA .

Activity Prediction : Apply the model to novel derivatives, prioritizing compounds with predicted IC₅₀ values below 10 µM for further testing .

Q. Q4. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

  • Refinement with SHELXL : Use high-resolution XRD data to refine the structure, focusing on torsional angles of the piperidinylmethyl group. Compare with computational (DFT) predictions to identify discrepancies.
  • Validation Metrics : Check R-factor convergence (< 0.05) and electron density maps for missing or disordered atoms. For example, SHELXL’s TWIN and BASF commands can handle twinned crystals or pseudosymmetry .
  • Cross-Validation : Validate results with spectroscopic data (e.g., NOESY for proximity of substituents) .

Q. Q5. What computational strategies are recommended for evaluating ADMET properties of this compound?

Methodological Answer:

  • In Silico Tools : Use SwissADME or ADMETLab 2.0 to predict:
    • Absorption : Caco-2 permeability and HIA (human intestinal absorption).
    • Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition).
    • Toxicity : Ames test predictions and hepatotoxicity scores.
  • Validation : Compare predictions with in vitro assays (e.g., Caco-2 monolayers for permeability) to refine models .

Q. Q6. How can stereochemical uncertainties in the piperidinylmethyl group be resolved?

Methodological Answer:

  • Chiral Chromatography : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol mobile phase).
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed VCD spectra to assign absolute configuration.
  • Crystallographic Analysis : If a racemic mixture crystallizes, use XRD to resolve space group symmetry (e.g., P2₁/c vs. P1) .

Q. Q7. How to address discrepancies between experimental and predicted 1H^1H1H NMR chemical shifts?

Methodological Answer:

  • Computational Prediction : Use ACD/Labs or Gaussian (DFT/B3LYP/6-311+G(d,p)) to simulate shifts.
  • Solvent Effects : Account for solvent polarity (e.g., DMSO-d₆ vs. CDCl₃) using the IEFPCM model.
  • Dynamic Effects : For flexible substituents (e.g., piperidinylmethyl), perform molecular dynamics simulations to assess conformational averaging .

Q. Q8. What experimental precautions are necessary for handling hygroscopic or thermally unstable derivatives?

Methodological Answer:

  • Storage : Store under argon at –20°C in amber vials to prevent oxidation.
  • Handling : Use gloveboxes for air-sensitive reactions (e.g., Grignard additions).
  • Characterization : Perform TGA/DSC to assess thermal stability and Karl Fischer titration for moisture content .

Q. Q9. How can synthetic routes be optimized for scale-up without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor key intermediates.
  • Catalyst Screening : Test alternatives to hazardous reagents (e.g., replace ZnCl₂ with Bi(OTf)₃ for greener Mannich reactions).
  • Crystallization Engineering : Use anti-solvent crystallization (e.g., water in DMF) to enhance yield and polymorph control .

Q. Q10. How to reconcile in vitro bioactivity data with in silico predictions for this compound?

Methodological Answer:

  • Data Normalization : Account for assay-specific variables (e.g., serum protein binding in cell-based assays).
  • Machine Learning : Train models on high-quality in vitro datasets to improve predictive accuracy.
  • Mechanistic Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to validate target binding affinities .

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